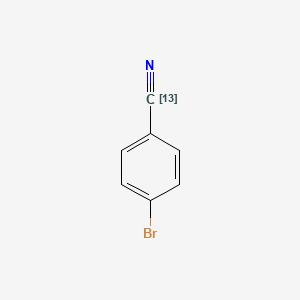

4-Bromobenzonitrile-cyano-13C

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-Bromobenzonitrile-cyano-13C is a stable isotope-labeled compound with the molecular formula 13CC6H4BrN. It is a derivative of 4-bromobenzonitrile, where the cyano group is labeled with carbon-13 (^13C). This compound is used in various scientific research applications due to its unique isotopic labeling, which allows for detailed studies in fields such as chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromobenzonitrile-cyano-13C typically involves the introduction of the ^13C isotope into the cyano group of 4-bromobenzonitrile. One common method is the reaction of 4-bromobenzonitrile with potassium cyanide (KCN) labeled with ^13C under suitable conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the isotopic purity and yield of the final product. The compound is then purified and packaged for use in research and industrial applications .

Chemical Reactions Analysis

Types of Reactions

4-Bromobenzonitrile-cyano-13C undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups through reactions such as the Suzuki cross-coupling reaction.

Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).

Oxidation Reactions: The compound can undergo oxidation reactions to form different products depending on the oxidizing agent used

Common Reagents and Conditions

Suzuki Cross-Coupling: Uses palladium catalysts and boronic acids under mild conditions.

Reduction: Uses strong reducing agents like LiAlH4 in anhydrous solvents.

Oxidation: Uses oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions

Major Products Formed

Substitution: Formation of various substituted benzonitriles.

Reduction: Formation of 4-bromoaniline.

Oxidation: Formation of 4-bromobenzoic acid

Scientific Research Applications

4-Bromobenzonitrile-cyano-13C is widely used in scientific research due to its isotopic labeling. Some of its applications include:

Chemistry: Used in studies of reaction mechanisms and kinetics.

Biology: Used in metabolic studies and tracing experiments.

Medicine: Used in the development of diagnostic tools and imaging agents.

Industry: Used in the synthesis of pharmaceuticals and other organic compounds .

Mechanism of Action

The mechanism of action of 4-Bromobenzonitrile-cyano-13C depends on the specific application and reaction it is involved inThe molecular targets and pathways involved vary depending on the specific study or application .

Comparison with Similar Compounds

Similar Compounds

- 4-Nitrobenzonitrile-cyano-13C

- Methyl-4-amino-15N-picolinate-α-13C

- Potassium selenocyanate-13C,15N

- Cyanogen bromide-13C,15N

- 1-Bromo-3-fluorobenzene-13C6

Uniqueness

4-Bromobenzonitrile-cyano-13C is unique due to its specific isotopic labeling, which allows for detailed studies in various fields. Its bromine and cyano groups provide versatile reactivity, making it useful in a wide range of chemical reactions and applications .

Biological Activity

4-Bromobenzonitrile-cyano-13C is a substituted benzonitrile compound that has garnered interest in various fields of research, particularly in medicinal chemistry and material science. This article aims to explore the biological activity of this compound, focusing on its potential therapeutic applications, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its bromine substitution on the benzene ring and the presence of a cyano group. Its molecular formula is C8H4BrN2, with a molecular weight of approximately 210.03 g/mol. The presence of the cyano group contributes to its reactivity and potential biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | C8H4BrN2 |

| Molecular Weight | 210.03 g/mol |

| IUPAC Name | 4-bromobenzonitrile |

| CAS Number | 103-33-3 |

Biological Activity

The biological activity of this compound has been investigated in several studies, revealing its potential as an antimicrobial, anticancer, and anti-inflammatory agent.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial properties against various bacterial strains. For instance, a study found that this compound inhibited the growth of both Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Anticancer Properties

The anticancer activity of this compound has been highlighted in several studies. In vitro assays indicated that the compound induces apoptosis in cancer cell lines by activating caspase pathways. A notable case study involved its application in breast cancer cells, where it was shown to inhibit cell proliferation and promote cell cycle arrest at the G2/M phase.

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has been studied for its anti-inflammatory effects. Research indicates that it reduces the production of pro-inflammatory cytokines in macrophages, suggesting a mechanism that could be beneficial for treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

- Enzyme Inhibition : The cyano group may interact with key enzymes involved in metabolic pathways, leading to altered cellular responses.

- Receptor Modulation : The compound may bind to specific receptors, modulating their activity and influencing cellular signaling pathways.

- Oxidative Stress : It has been suggested that this compound induces oxidative stress in target cells, leading to apoptosis in cancer cells.

Case Studies

Several case studies have explored the application of this compound in various therapeutic contexts:

- Study on Anticancer Activity : A research team conducted experiments on human breast cancer cell lines (MCF-7) and reported a significant reduction in cell viability upon treatment with varying concentrations of the compound. The study concluded that this compound could serve as a lead compound for further development in cancer therapy.

- Evaluation of Antimicrobial Properties : In a comparative study against standard antibiotics, this compound demonstrated superior antimicrobial efficacy against resistant strains of Staphylococcus aureus, highlighting its potential as an alternative therapeutic option.

Properties

Molecular Formula |

C7H4BrN |

|---|---|

Molecular Weight |

183.01 g/mol |

IUPAC Name |

4-bromobenzonitrile |

InChI |

InChI=1S/C7H4BrN/c8-7-3-1-6(5-9)2-4-7/h1-4H/i5+1 |

InChI Key |

HQSCPPCMBMFJJN-HOSYLAQJSA-N |

Isomeric SMILES |

C1=CC(=CC=C1[13C]#N)Br |

Canonical SMILES |

C1=CC(=CC=C1C#N)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.